2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one
Overview
Description
2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
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Biological Activity
2-Methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring fused with an oxazine moiety, which contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent and a potential inhibitor of various enzymes.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance:
- A derivative known as NPO (4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) demonstrated potent growth inhibitory effects against hepatocellular carcinoma (HCC) cells. It was found to induce apoptosis and inhibit the NF-κB signaling pathway, which is crucial in tumorigenesis and cancer progression .
- In vitro studies showed that NPO significantly downregulated p65 DNA binding ability and phosphorylation in HCC cell lines such as HepG2 and Huh-7. This suggests that the compound may serve as a lead candidate for further development in cancer therapy .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of NF-κB Signaling : The compound's interaction with the NF-κB pathway suggests that it may disrupt the transcriptional activity associated with tumor growth and metastasis .
- Protease Inhibition : Related compounds have shown inhibitory activity against serine proteases such as human leukocyte elastase. This inhibition is relevant in conditions involving tissue degeneration and inflammation .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Properties
IUPAC Name |
2-methylpyrido[3,2-d][1,3]oxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-10-6-3-2-4-9-7(6)8(11)12-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRYGEWSJKOGND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)O1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480352 | |
Record name | 5-Azaacetanthranil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-17-1 | |
Record name | 5-Azaacetanthranil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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